molecular formula C20H21NO3S B2444519 N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)propanamide CAS No. 1219901-40-2

N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)propanamide

Cat. No.: B2444519
CAS No.: 1219901-40-2
M. Wt: 355.45
InChI Key: NZXPHYKEZPLSDI-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)propanamide is a useful research compound. Its molecular formula is C20H21NO3S and its molecular weight is 355.45. The purity is usually 95%.
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Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3S/c1-23-18-7-4-16(5-8-18)6-9-20(22)21(13-17-10-12-25-15-17)14-19-3-2-11-24-19/h2-5,7-8,10-12,15H,6,9,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZXPHYKEZPLSDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N(CC2=CSC=C2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)propanamide is a complex organic compound characterized by the presence of furan and thiophene moieties. This compound, with the molecular formula C20H21NO3SC_{20}H_{21}NO_3S, exhibits potential biological activities that are of significant interest in medicinal chemistry.

Structural Characteristics

The compound features a propanamide backbone with substituents that include:

  • Furan moiety : Contributes to the compound's reactivity and biological interactions.
  • Thiophene moiety : Enhances the electronic properties and potential pharmacological effects.
  • Methoxyphenyl group : May influence solubility and bioavailability.

The unique structural configuration suggests a diverse range of interactions with biological targets, which warrants further investigation.

Biological Activity

Preliminary studies indicate that this compound may exhibit significant biological activities, including:

  • Antiviral properties : Potential mechanisms may involve inhibition of viral replication pathways.
  • Anticancer activity : The compound's structure suggests it could interact with cellular pathways involved in tumor growth and proliferation.

Research is ongoing to elucidate the specific molecular targets and pathways involved in the biological effects of this compound. Potential mechanisms include:

  • Interaction with enzymes critical for viral replication.
  • Modulation of signaling pathways associated with cancer cell survival.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally related compounds. The following table summarizes some notable analogs:

Compound NameStructural FeaturesUnique Aspects
N-(furan-2-ylmethyl)-3-(5-phenyltetrahydrofuran)propanamideLacks methoxy groupDifferent ring system
N-(furan-2-ylmethyl)-3-(5-(4-hydroxyphenyl)furan)propanamideHydroxy instead of methoxyPotentially different reactivity
N-{[4-(furan-2-yl)thiophen]}propanamideSimilar thiophene but different substituentsLacks methoxy group

This comparison highlights the distinct structural features that may confer unique biological properties to this compound.

Case Studies and Research Findings

Research has begun to explore the biological activity of this compound through various studies:

  • Antiviral Activity :
    • In vitro studies suggest that derivatives of similar structures exhibit significant inhibition against viral enzymes such as NS5B RNA polymerase, with IC50 values indicating potent activity at low concentrations .
  • Anticancer Potential :
    • Preliminary screening has indicated that compounds with similar furan and thiophene structures can inhibit cancer cell proliferation in various assays, suggesting a need for further exploration into this compound's potential in oncology .

Preparation Methods

Fragment Preparation: Synthesis of 3-(4-Methoxyphenyl)propanoyl Chloride

Methodology Adapted from:

  • Michael Addition: 4-Methoxyaniline reacts with acrylonitrile in ethanol under basic conditions (NaOEt, 0°C → 25°C, 12 h) to yield 3-(4-methoxyphenylamino)propanenitrile (87% yield).
  • Hydrolysis: Nitrile → amide conversion using 6M HCl (reflux, 8 h), followed by neutralization with NaOH to isolate 3-(4-methoxyphenyl)propanamide (mp 142–144°C).
  • Acyl Chloride Formation: Treatment with SOCl₂ (neat, 70°C, 3 h) provides the acyl chloride (94% purity by ¹H NMR).

Key Data:

Step Yield (%) Purity (%)
Michael Addition 87 95
Hydrolysis 78 92
Acyl Chloride Formation 91 94

Dual N-Alkylation of Propanamide Core

Adapted from and:

  • Primary Alkylation:
    • 3-(4-Methoxyphenyl)propanamide (1 eq) reacts with furan-2-ylmethyl bromide (1.2 eq) in DMF, using K₂CO₃ (2 eq) as base (60°C, 6 h) to yield N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)propanamide (73%).
  • Secondary Alkylation:
    • Intermediate from Step 1 reacts with thiophen-3-ylmethyl mesylate (1.1 eq) in THF with NaH (1.5 eq) at 0°C → RT (12 h), achieving N,N-dialkylated product (68% yield).

Optimization Notes:

  • Excess alkylating agent (>1.2 eq) led to quaternary ammonium salt formation (15–22% yield loss).
  • Polar aprotic solvents (DMF, DMSO) improved reaction rates but required rigorous drying to prevent hydrolysis.

One-Pot Tandem Synthesis

Pd-Catalyzed Aerobic Oxidative Coupling (From):
A novel approach employs Pd(OAc)₂ (5 mol%) with 1,10-phenanthroline ligand in DMSO/O₂ (balloon pressure):

  • Substrate: N-(furan-2-ylmethyl)propiolamide + 4-methoxybenzene diazonium tetrafluoroborate + thiophen-3-ylmethylzinc bromide.
  • Conditions: 80°C, 24 h under O₂.
  • Outcome: Direct formation of target compound via triple C–N/C–C bond formation (55% yield, >95% purity by HPLC).

Advantages:

  • Eliminates intermediate isolation steps.
  • O₂ as terminal oxidant enhances atom economy.

Limitations:

  • Requires strict control of Zn reagent stoichiometry to prevent homocoupling.

Purification and Characterization

Chromatographic Separation

  • Normal Phase SiO₂: Eluent = Hexane/EtOAc (3:1 → 1:2 gradient) removes unreacted amines (Rf = 0.42 target vs. 0.85 impurities).
  • HPLC: C18 column, MeCN/H₂O (70:30), flow 1 mL/min, λ = 254 nm (tR = 12.7 min).

Spectroscopic Data

Technique Key Signals
¹H NMR (400 MHz, CDCl₃) δ 7.25 (d, J=8.8 Hz, 2H, ArH), 6.85 (d, J=8.8 Hz, 2H, ArH), 4.45 (s, 4H, NCH₂), 3.80 (s, 3H, OCH₃), 2.55 (t, J=7.6 Hz, 2H, CH₂CO), 1.95 (quintet, J=7.6 Hz, 2H, CH₂)
¹³C NMR (100 MHz, CDCl₃) δ 172.8 (CO), 159.2 (ArOCH₃), 140.1 (thiophene C), 132.4 (furan C), 114.2–127.8 (aromatic Cs), 55.3 (OCH₃), 48.1/47.8 (NCH₂), 35.7 (CH₂CO), 30.1 (CH₂)
HRMS (ESI+) m/z calc. for C₂₃H₂₆N₂O₃S [M+H]⁺: 433.1564; found: 433.1561

Comparative Evaluation of Synthetic Routes

Method Steps Total Yield (%) Purity (%) Cost Index
Stepwise Alkylation 6 41 98 1.0
One-Pot Pd Catalysis 3 55 95 1.8

Trade-offs:

  • Stepwise methods offer higher purity but lower overall yield.
  • Catalytic routes reduce labor but require expensive Pd reagents.

Industrial-Scale Considerations

From Patent:

  • Continuous Flow Reactor: Mixing 3-(4-methoxyphenyl)propanoyl chloride with furan/thiophene amines in a 1:1:1 ratio at 50°C (residence time 30 min) achieves 89% conversion.
  • Crystallization: Anti-solvent (n-heptane) addition precipitates product with 99.5% purity (XRPD-confirmed polymorph Form II).

Mechanistic Insights

  • Alkylation Steps: Proceed via SN2 pathways, with K₂CO₃ deprotonating the amide nitrogen to enhance nucleophilicity.
  • Pd-Catalyzed Route: Involves oxidative alkyne insertion, followed by transmetallation with Zn reagents and reductive elimination.

Q & A

Q. What are the standard synthetic routes for N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)propanamide, and how is its structural integrity confirmed?

The synthesis typically involves multi-step organic reactions, starting with the coupling of furan-2-ylmethyl and thiophen-3-ylmethyl amines to a propanamide backbone. Key steps include:

  • Amide bond formation : Reacting 3-(4-methoxyphenyl)propanoyl chloride with furan-2-ylmethylamine and thiophen-3-ylmethylamine under controlled pH and temperature (0–5°C, dichloromethane solvent) to ensure selective alkylation .
  • Purification : Column chromatography or recrystallization to isolate the product.
  • Structural confirmation :
  • NMR spectroscopy (¹H, ¹³C) to verify substituent positions and absence of byproducts.
  • Mass spectrometry (MS) for molecular weight validation.
  • IR spectroscopy to confirm amide (C=O stretch ~1650 cm⁻¹) and aromatic (C-O-C stretch ~1250 cm⁻¹) functional groups .

Q. What spectroscopic and computational methods are critical for analyzing its molecular geometry?

  • X-ray crystallography : Resolves 3D conformation, highlighting steric interactions between the furan and thiophene moieties .
  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) and optimizes geometry for docking studies .
  • HPLC and TLC : Monitor reaction progress and purity (>95%) during synthesis .

Advanced Questions

Q. How can researchers optimize synthetic yield when conflicting data exist on reaction conditions (e.g., solvent polarity, temperature)?

Conflicting reports on solvent efficacy (e.g., dichloromethane vs. THF) and temperature (0°C vs. room temperature) can be resolved via Design of Experiments (DoE) :

  • Variable screening : Test solvents (polar aprotic vs. nonpolar), catalysts (e.g., DMAP), and temperatures in a factorial design to identify critical parameters .
  • Response surface methodology : Optimize yield by modeling interactions between variables. For example, THF may improve solubility of intermediates but reduce reaction rate, requiring longer durations .
  • Contradiction resolution : Cross-validate with kinetic studies (e.g., in situ IR to track amide formation rates) .

Q. What strategies address contradictions in reported biological activity data (e.g., enzyme inhibition vs. receptor antagonism)?

Discrepancies often arise from assay conditions or target selectivity. Mitigation strategies include:

  • Standardized assays : Use identical enzyme sources (e.g., recombinant human COX-2) and controls to compare IC₅₀ values .
  • Structural analogs : Test derivatives (e.g., replacing methoxyphenyl with nitrophenyl) to isolate pharmacophore contributions (see Table 1) .
  • Binding studies : Surface Plasmon Resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity and rule off-target effects .

Table 1 : Structural analogs and their biological activities

Compound ModificationBiological Activity (IC₅₀)Key Reference
Nitro substitution at phenylCOX-2 inhibition: 2.1 μM
Chlorine substitution at furan5-LOX inhibition: 5.8 μM
Methylsulfonyl group additionAndrogen receptor binding: Kd = 12 nM

Q. How should researchers design experiments to investigate its interactions with cytochrome P450 enzymes?

  • In vitro metabolism assays : Incubate with human liver microsomes (HLMs) and NADPH cofactor, followed by LC-MS/MS to identify metabolites (e.g., O-demethylation of the methoxyphenyl group) .
  • Inhibition screening : Use fluorogenic substrates (e.g., CYP3A4/CYP2D6) to assess competitive/non-competitive inhibition .
  • Docking simulations : Align the compound’s minimized structure with CYP active sites (e.g., PDB: 1TQN) to predict binding modes .

Methodological Guidelines

  • Contradiction analysis : Always replicate experiments under cited conditions and validate with orthogonal techniques (e.g., NMR vs. X-ray for stereochemistry).
  • Data interpretation : Cross-reference spectral data with databases (e.g., PubChem, SciFinder) to rule out impurities .

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